Cas no 1016867-57-4 (2-(Cyclohexyloxy)isonicotinonitrile)

2-(Cyclohexyloxy)isonicotinonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-(Cyclohexyloxy)isonicotinonitrile
- 2-(Cyclohexyloxy)pyridine-4-carbonitrile, 4-Cyano-2-(cyclohexyloxy)pyridine
- AKOS000188409
- 2-cyclohexyloxypyridine-4-carbonitrile
- 1016867-57-4
- TS-02877
- DTXSID20640886
- MFCD09942305
- CS-0442724
- 2-(Cyclohexyloxy)pyridine-4-carbonitrile
-
- MDL: MFCD09942305
- Inchi: InChI=1S/C12H14N2O/c13-9-10-6-7-14-12(8-10)15-11-4-2-1-3-5-11/h6-8,11H,1-5H2
- InChI Key: AGFMTASTDRSQEM-UHFFFAOYSA-N
- SMILES: C1CCC(CC1)OC2=NC=CC(=C2)C#N
Computed Properties
- Exact Mass: 202.110613074g/mol
- Monoisotopic Mass: 202.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.9Ų
- XLogP3: 2.7
2-(Cyclohexyloxy)isonicotinonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | TS-02877-5MG |
2-(Cyclohexyloxy)isonicotinonitrile |
1016867-57-4 | >90% | 5mg |
£46.00 | 2025-02-09 | |
Fluorochem | 068403-1g |
2-(Cyclohexyloxy)isonicotinonitrile |
1016867-57-4 | 97% | 1g |
£96.00 | 2022-03-01 | |
Key Organics Ltd | TS-02877-1MG |
2-(Cyclohexyloxy)isonicotinonitrile |
1016867-57-4 | >90% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | TS-02877-50MG |
2-(Cyclohexyloxy)isonicotinonitrile |
1016867-57-4 | >90% | 50mg |
£102.00 | 2025-02-09 | |
Key Organics Ltd | TS-02877-100MG |
2-(Cyclohexyloxy)isonicotinonitrile |
1016867-57-4 | >90% | 100mg |
£146.00 | 2025-02-09 | |
Apollo Scientific | OR61211-1g |
2-(Cyclohexyloxy)isonicotinonitrile |
1016867-57-4 | 1g |
£96.00 | 2023-09-02 | ||
Key Organics Ltd | TS-02877-20MG |
2-(Cyclohexyloxy)isonicotinonitrile |
1016867-57-4 | >90% | 20mg |
£76.00 | 2023-04-19 | |
Key Organics Ltd | TS-02877-10MG |
2-(Cyclohexyloxy)isonicotinonitrile |
1016867-57-4 | >90% | 10mg |
£63.00 | 2025-02-09 | |
Fluorochem | 068403-5g |
2-(Cyclohexyloxy)isonicotinonitrile |
1016867-57-4 | 97% | 5g |
£384.00 | 2022-03-01 | |
Ambeed | A277850-1g |
2-(Cyclohexyloxy)isonicotinonitrile |
1016867-57-4 | 95+% | 1g |
$170.0 | 2024-04-26 |
2-(Cyclohexyloxy)isonicotinonitrile Related Literature
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
Additional information on 2-(Cyclohexyloxy)isonicotinonitrile
Recent Advances in the Study of 2-(Cyclohexyloxy)isonicotinonitrile (CAS: 1016867-57-4)
2-(Cyclohexyloxy)isonicotinonitrile (CAS: 1016867-57-4) is a chemical compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have focused on its synthesis, pharmacological properties, and mechanistic insights, positioning it as a promising candidate for therapeutic interventions. This research brief aims to summarize the latest findings related to this compound and its implications for the pharmaceutical industry.
The synthesis of 2-(Cyclohexyloxy)isonicotinonitrile has been optimized in recent years, with researchers employing novel catalytic methods to enhance yield and purity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated the use of palladium-catalyzed cross-coupling reactions to achieve a high-efficiency synthesis pathway. This advancement not only reduces production costs but also minimizes environmental impact, aligning with the principles of green chemistry.
Pharmacological investigations have revealed that 2-(Cyclohexyloxy)isonicotinonitrile exhibits potent inhibitory activity against specific kinase targets, particularly those involved in inflammatory and oncogenic pathways. In vitro and in vivo studies have shown that the compound effectively suppresses the proliferation of cancer cells by modulating key signaling cascades, such as the PI3K/AKT/mTOR pathway. These findings suggest its potential as a lead compound for the development of targeted cancer therapies.
Further mechanistic studies have elucidated the binding interactions of 2-(Cyclohexyloxy)isonicotinonitrile with its biological targets. X-ray crystallography and molecular docking simulations have provided detailed insights into the compound's binding mode, highlighting its ability to occupy the ATP-binding pocket of kinases with high affinity. This structural information is invaluable for the rational design of derivatives with improved selectivity and efficacy.
In addition to its anticancer properties, recent research has explored the compound's potential in treating neurodegenerative diseases. A 2024 study in ACS Chemical Neuroscience reported that 2-(Cyclohexyloxy)isonicotinonitrile can cross the blood-brain barrier and exhibit neuroprotective effects in models of Alzheimer's disease. The compound's ability to inhibit amyloid-beta aggregation and reduce oxidative stress marks it as a multifunctional therapeutic agent.
Despite these promising results, challenges remain in the clinical translation of 2-(Cyclohexyloxy)isonicotinonitrile. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. Collaborative efforts between academia and industry are essential to overcome these hurdles and advance the compound toward clinical trials.
In conclusion, 2-(Cyclohexyloxy)isonicotinonitrile (CAS: 1016867-57-4) represents a versatile and promising scaffold in medicinal chemistry. Its diverse pharmacological activities and well-characterized mechanism of action make it a valuable candidate for drug development. Continued research and innovation will be crucial to unlocking its full therapeutic potential and addressing unmet medical needs.
1016867-57-4 (2-(Cyclohexyloxy)isonicotinonitrile) Related Products
- 72716-86-0(2-methoxypyridine-4-carbonitrile)
- 95737-68-1(Pyriproxyfen)
- 105596-63-2(2-methoxypyridine-4-carboxylic acid)
- 52025-34-0(6-ethoxypyridin-3-amine)
- 7254-34-4(2-methoxypyridine-3-carbonitrile)
- 100848-70-2(2-Methoxy-4-methylpyridine)
- 72716-87-1(2-methoxypyridine-4-carbaldehyde)
- 14529-53-4(2-Ethoxypyridine)
- 15871-85-9(6-Methoxynicotinonitrile)
- 89943-12-4(2-ethoxypyridin-4-amine)
